![molecular formula C10H9F3 B1313986 3-[(2-Trifluoromethyl)phenyl]-1-propene CAS No. 62826-30-6](/img/structure/B1313986.png)

3-[(2-Trifluoromethyl)phenyl]-1-propene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

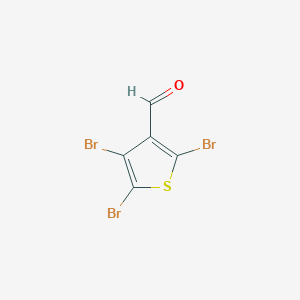

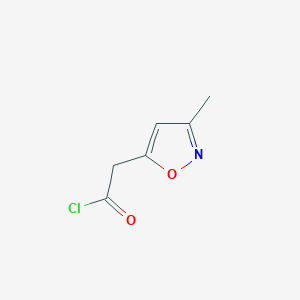

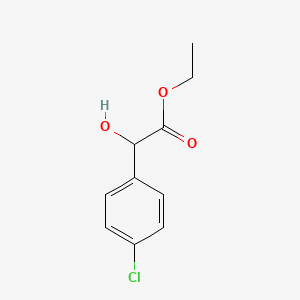

“3-[(2-Trifluoromethyl)phenyl]-1-propene” is an organic compound that contains a propene group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to influence the chemical behavior of the molecule .

Synthesis Analysis

The synthesis of “3-[(2-Trifluoromethyl)phenyl]-1-propene” and similar compounds often involves the use of trifluoromethylphenyl groups as key structural ingredients . These groups can be introduced into the molecule through various synthetic methods, including direct fluorination and building-block methods .

Molecular Structure Analysis

The molecular structure of “3-[(2-Trifluoromethyl)phenyl]-1-propene” includes a propene group attached to a phenyl ring, which is further substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the molecule’s physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Application in Organic Light-Emitting Diodes

- Summary of Application : Diaryl-substituted anthracene derivatives containing 3- (trifluoromethyl)phenyl groups were synthesized and characterized for use in OLEDs . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .

- Methods of Application : The electroluminescent (EL) emission maximum of the three N, N -diphenylamino phenyl vinyl biphenyl (DPAVBi)-doped (8 wt %) devices for compounds was exhibited at 488 nm (for 1) and 512 nm (for 2 and 3) .

- Results or Outcomes : Among the tested devices, the one based on compound 1 displayed the highest device performances in terms of brightness (Lmax = 2153.5 cd·m −2), current efficiency (2.1 cd·A −1), and external quantum efficiency (0.8%), compared to the 2 - and 3 -based devices .

Application in the Synthesis of Cinacalcet HCl

- Summary of Application : An improved method for the synthesis of 3- (3-trifluoromethylphenyl)propanal, a key intermediate for the preparation of Cinacalcet HCl, is described .

- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3- (trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .

- Results or Outcomes : The obtained mixture of 1- (3,3-diethoxypropyl)-3- (trifluoromethyl)benzene, impure for ethyl 3- (3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3- (3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .

Application in H-bond Catalysts

- Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Application in Suzuki-Coupling Reactions

- Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Application in the Production of Polyimides

- Summary of Application : Sulfur-rich polyimides containing bis(3-(trifluoromethyl)phenyl) groups are synthesized .

- Results or Outcomes : All of the polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

Application in Promoting Organic Transformations

- Summary of Application : The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Application in Suzuki-Coupling Reactions

- Summary of Application : 2-(Trifluoromethyl)phenylboronic acid can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Application in the Production of Polyimides

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-prop-2-enyl-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3/c1-2-5-8-6-3-4-7-9(8)10(11,12)13/h2-4,6-7H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGNZQCLVRNQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496817 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Trifluoromethyl)phenyl]-1-propene | |

CAS RN |

62826-30-6 |

Source

|

| Record name | 1-(Prop-2-en-1-yl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)